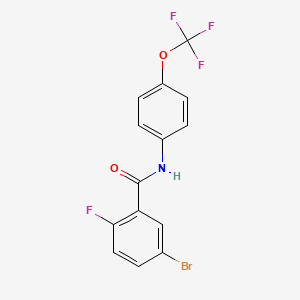

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide

Vue d'ensemble

Description

“5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . A method developed by the Shanghai Institute of Pharmaceutical Industry for a related compound involves a central tandem Tsuji–Trost reaction and Heck coupling .Applications De Recherche Scientifique

Structural Insights and Synthesis Approaches

5-Bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is a compound that has been investigated within the context of structural chemistry and synthesis methodologies, although direct studies on this exact compound are limited. Research in related areas provides insights into the potential applications and significance of such compounds in scientific research.

Crystal Structure Analysis : Studies on related N-[2-(trifluoromethyl)phenyl]benzamides have explored their crystal structures, offering insights into the molecular arrangements and potential reactivity of similar compounds. The analysis of dihedral angles and molecular conformations in these structures helps in understanding the intermolecular interactions and stability of such compounds (Suchetan et al., 2016).

Antipathogenic Activity : The synthesis and characterization of acylthioureas and related benzamide derivatives have demonstrated significant anti-pathogenic activities, particularly against biofilm-forming bacterial strains. These findings suggest potential applications of this compound in developing novel antimicrobial agents (Limban et al., 2011).

Synthesis of Fluorinated Compounds : Research on the synthesis of mono- and difluoronaphthoic acids highlights the relevance of fluorinated compounds in medicinal chemistry. The methods developed for the synthesis of these compounds provide a framework that could be applicable to the synthesis and functionalization of this compound, emphasizing its potential in drug design and development (Tagat et al., 2002).

Antifungal Activities : Compounds structurally related to this compound have been evaluated for their antifungal activities, showcasing the potential of such molecules in agricultural and pharmaceutical applications. The ability to inhibit the growth of specific fungal pathogens underlines the importance of exploring the biological activities of similar benzamide derivatives (Wu et al., 2021).

Mécanisme D'action

Mode of Action

It’s known that halogenated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF4NO2/c15-8-1-6-12(16)11(7-8)13(21)20-9-2-4-10(5-3-9)22-14(17,18)19/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHJZRICMCVUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)

![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)